Aquifoliunine E-III
Description
Aquifoliunine E-III (CAS: 220751-20-2) is a bioactive alkaloid isolated from Maytenus aquifolium, a plant species traditionally used in herbal medicine. Its molecular formula is C₃₆H₄₅NO₁₇, with a molecular weight of 763.8 g/mol . Structurally, it features a complex polycyclic framework with five acetyl groups (1,2,6,9,14-penta-acetyl) and an 8-epimer configuration, contributing to its stereochemical uniqueness . The compound is amorphous in its solid state and exhibits a specific optical rotation of [α]D = -20.8 (c = 3.3 in CHCl₃) .
This compound has been utilized in pharmacological research, particularly in studies involving signal inhibition and bioactivity screening. ChemFaces, a leading supplier, offers the compound in customizable quantities (e.g., 5 mg, 20 mg) for academic and industrial research . Its applications span across institutions such as Wageningen University and Harvard University, underscoring its relevance in natural product chemistry .
Properties
Molecular Formula |
C36H45NO17 |
|---|---|
Molecular Weight |
763.7 g/mol |
IUPAC Name |
[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16+,23+,25+,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1 |
InChI Key |
NLOQRURWORDOGK-BFHUCGINSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pentacyclic core structure. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetic anhydride for acetylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. the principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The pentacyclic core structure provides a stable framework for these interactions, allowing the compound to exert its effects through multiple pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aquifoliunine E-III belongs to a family of structurally related alkaloids derived from Maytenus aquifolium. Below is a detailed comparison with its closest analog, Aquifoliunine EI , and other structurally similar compounds.
Structural and Physicochemical Differences
Notes:
- The 8-benzoyl substitution in Aquifoliunine EI introduces a bulkier aromatic group, increasing its molecular weight by ~104 g/mol compared to E-III. This modification likely alters its solubility and receptor-binding affinity .
- The optical rotation disparity suggests distinct stereoelectronic environments, which may influence their interactions with biological targets .
Functional and Bioactive Comparisons
- Synthetic Accessibility : The acetylated derivatives (e.g., this compound) are more readily modified for structure-activity relationship (SAR) studies than benzoylated analogs like EI .
- Stability : The acetyl groups in E-III may confer higher hydrolytic stability compared to the benzoyl group in EI, which could degrade under acidic conditions .
Data Tables and Research Findings
Table 1: Key Physicochemical Properties
| Parameter | This compound | Aquifoliunine EI |
|---|---|---|
| Melting Point | Amorphous | Amorphous |
| Solubility (CHCl₃) | 3.3 mg/mL | 3.2 mg/mL |
| HPLC Purity (ChemFaces) | ≥95% | ≥95% |
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